molecular formula C6H5N3OS B100696 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 16071-28-6

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B100696
CAS RN: 16071-28-6
M. Wt: 167.19 g/mol
InChI Key: XYTYZNCJKPMHEX-UHFFFAOYSA-N
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Description

The compound 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a derivative of dihydropyrimidine, which is of significant interest due to its potential chemotherapeutic properties. The studies on similar compounds have shown that these molecules can be synthesized and modified to exhibit various biological activities, making them valuable in medicinal chemistry .

Synthesis Analysis

The synthesis of related dihydropyrimidine derivatives often involves the reaction of amino uracils with different reagents. For instance, 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles were prepared from 6-amino-1,3-dialkyluracils and Appel's salt, leading to various derivatives with different functional groups . Another synthesis route developed for a trichloropyrimidine derivative started from 4,6-dichloro-2-(methylthio)pyrimidine, which underwent a series of substitutions and oxidations to achieve the desired product .

Molecular Structure Analysis

The molecular structure of dihydropyrimidine derivatives has been extensively studied using spectroscopic techniques such as FT-IR and Laser-Raman, along with density functional theory (DFT) calculations. These studies provide detailed information on the vibrational frequencies, optimized geometric parameters, and potential energy distribution of the molecules . X-ray diffraction analysis has also been used to determine the crystal structure and conformation of these compounds .

Chemical Reactions Analysis

Dihydropyrimidine derivatives undergo various chemical reactions, leading to a wide range of products. For example, the reaction of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with different alkylants resulted in the formation of thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidine derivatives . Benzylation and nitrosation reactions have also been performed on similar compounds, yielding polymorphic forms and demonstrating the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidine derivatives, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and nonlinear optical properties, have been investigated to understand their reactivity and potential as chemotherapeutic agents. MEP analysis indicates possible sites for electrophilic and nucleophilic attacks, which is crucial for understanding the interaction of these compounds with biological targets . Molecular docking studies have been conducted to assess the inhibitory activity of these compounds against various enzymes, suggesting their potential in drug development .

Scientific Research Applications

1. Application in Density Functional Theoretical Study

  • Summary of Application: The compound is used in the study of structures, reactivity, and spectroscopic properties of tautomers .
  • Methods of Application: The tautomerizations mechanism of the compound were inspected in the gas phase and ethanol using density function theory (DFT) M06‐2X and B3LYP methods .
  • Results: From thermodynamics analysis, the keto form of the compound is the most stable form in the gas phase and ethanol and the barrier heights required for tautomerization process were found to be high in the gas phase and ethanol 38.80 and 37.35 kcal/mol, respectively .

2. Application in Synthesis of GFP Derivatives

  • Summary of Application: Benzylidene-Oxazolones have been used as a precursor for the synthesis of Green Florescent Protein (GFP) derivatives .
  • Methods of Application: The compound undergoes photoisomerisation. If the substituent of phenyl group in R2 is an electron donor group, such as methoxy, the percentage of E-isomer at the PSS increases .
  • Results: Although structurally similar to the GFP chromophore, the modifications introduced in the compounds under study turned them into efficient photoswitches .

3. Application in Synthesis of Nickel Bis (Dicarbollide) Derivatives

  • Summary of Application: The compound is used in the synthesis of symmetrically and unsymmetrically substituted methylsulfanyl derivatives of nickel (III) bis (dicarbollide) .
  • Methods of Application: The derivatives were synthesized, starting from [Ni (acac) 2] 3 and the corresponding methylsulfanyl derivatives of nido-carborane .
  • Results: Structures of the synthesized metallacarboranes were studied by single-crystal X-ray diffraction and quantum chemical calculations .

4. Application in Synthesis of Quinolinones

  • Summary of Application: The compound is used in the synthesis of quinolinones, a quinoline heterocyclic analogue .
  • Methods of Application: The compound was treated with phenylhydrazine in boiling ethanol, which afforded a pale brown product identified as phenylhydrazone .
  • Results: Quinolinones have gotten a lot of attention for their physical, chemical, and biological activity as a treatment for various diseases .

5. Application in Synthesis of 2-Oxo-6-(-2-Oxo-2-H Chromene-3-yl)-2H Pyran-3-Carbonitrile

  • Summary of Application: The compound is used in the synthesis of 2-oxo-6-(-2-oxo-2-H Chromene-3-yl)-2H pyran-3-carbonitrile .
  • Methods of Application: The compound was synthesized by reaction of 3-acetyl coumarin with ethyl-2-cyano,3,3-bismethyl thioacrylate in the presence of KOH without solvent only by constant grinding at room temperature for 3-4 hours .
  • Results: Solid separates out with appreciable yield .

6. Application in Molecular Switches

  • Summary of Application: The compound is used in the development of molecular switches .
  • Methods of Application: Molecular switches are molecules or supramolecular assemblies that can exist in two or more stable states that differ in the mutual orientation of the components and which can be transformed from one state to another by means of various external stimuli via rotation of these components relative to each other .
  • Results: The symmetrically substituted 8,8′-isomer adopts transoid conformation stabilized by two pairs of intramolecular C–H···S hydrogen bonds between the dicarbollide ligands .

properties

IUPAC Name

4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-11-6-4(2-7)5(10)8-3-9-6/h3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTYZNCJKPMHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467589
Record name 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

CAS RN

16071-28-6
Record name 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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